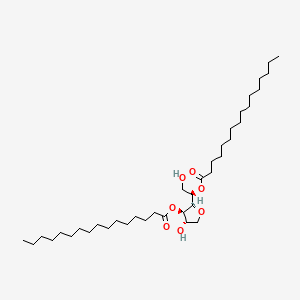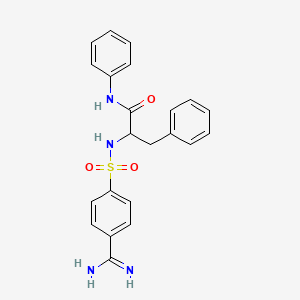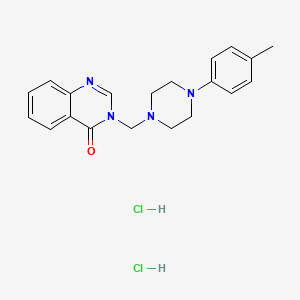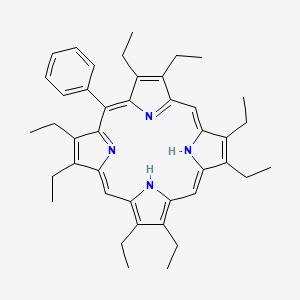
2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with benzaldehyde and octaethylporphyrinogen in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the porphyrin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin dianions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the porphyrin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin dications, while reduction can yield porphyrin dianions. Substitution reactions can introduce various functional groups onto the phenyl ring or the porphyrin core.
Aplicaciones Científicas De Investigación
2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of porphyrins and their metal complexes.
Biology: The compound can be used to investigate the role of porphyrins in biological systems, such as their involvement in heme proteins.
Industry: The compound can be used in the development of organic photovoltaic cells and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin involves its ability to coordinate with metal ions and participate in redox reactions. The porphyrin ring can stabilize various oxidation states of metal ions, making it useful in catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as its role in photodynamic therapy where it generates reactive oxygen species upon light activation.
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8,12,13,17,18-Octaethylporphyrin: Similar in structure but lacks the phenyl substituent.
Tetraphenylporphyrin: Contains phenyl groups at the meso positions but lacks the octaethyl substituents.
Heme: A naturally occurring porphyrin with an iron center, involved in oxygen transport in biological systems.
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-5-phenylporphyrin is unique due to its combination of octaethyl and phenyl substituents, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of substituents on porphyrin chemistry and for developing new applications in various fields.
Propiedades
Fórmula molecular |
C42H50N4 |
|---|---|
Peso molecular |
610.9 g/mol |
Nombre IUPAC |
2,3,7,8,12,13,17,18-octaethyl-15-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C42H50N4/c1-9-26-28(11-3)36-23-38-30(13-5)32(15-7)41(45-38)40(25-20-18-17-19-21-25)42-33(16-8)31(14-6)39(46-42)24-37-29(12-4)27(10-2)35(44-37)22-34(26)43-36/h17-24,43-44H,9-16H2,1-8H3 |
Clave InChI |
WDCPYAVHZPCRLB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=NC(=C(C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C6=CC=CC=C6)C(=C3CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


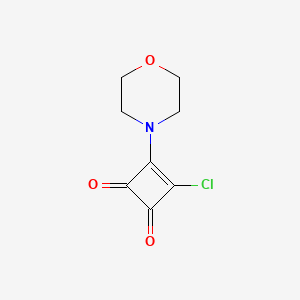
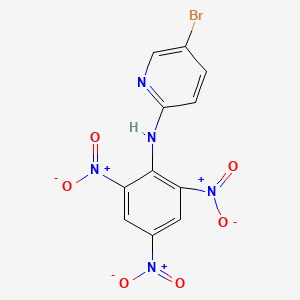
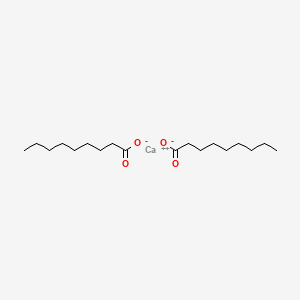

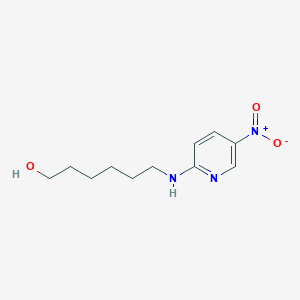
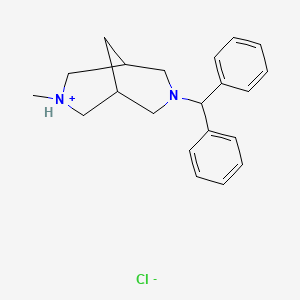

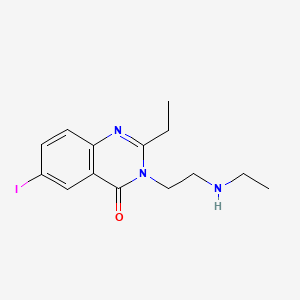
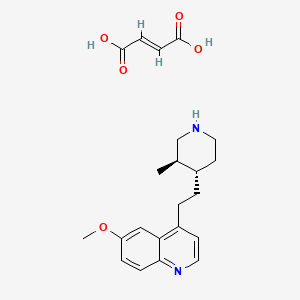

![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
